![molecular formula C19H23N3O B2809390 5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline CAS No. 1274947-96-4](/img/structure/B2809390.png)
5-(Hydroxyimino)-7,7-dimethyl-3-(4-(isopropylphenyl)-6,7,8-trihydrocinnoline
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Overview
Description
The compound is a complex organic molecule. It contains a hydroxyimino group (-N=OH), which is a functional group consisting of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom. This group is attached to a trihydrocinnoline, a type of heterocyclic compound . The molecule also contains an isopropylphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with an isopropyl group (a carbon atom bonded to two methyl groups) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The hydroxyimino group, for example, would likely form a polar bond with the trihydrocinnoline ring, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The hydroxyimino group could potentially participate in a variety of reactions, including redox reactions and reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyimino group could make the compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed novel compounds through the synthesis of hydroxyimino-dihydropyrimidine derivatives, showing significant antimicrobial activity. This includes a focus on developing new methodologies for synthesizing complex molecules with potential biological applications. The work by Shastri and Post (2019) illustrates this approach by synthesizing a series of compounds with promising antibacterial and antifungal activities, highlighting the chemical versatility and potential therapeutic applications of hydroxyimino compounds Shastri & Post, 2019.
Heterocyclic Compound Synthesis for Potential Radioprotective and Anticancer Agents
The synthesis of new sulfur heterocyclic compounds, as investigated by Ghorab et al. (2006), showcases the exploration of hydroxyimino derivatives and related structures for developing radioprotective and anticancer agents. This research demonstrates the potential of these compounds in creating new therapeutic agents, with some showing significant activities against cancer cells Ghorab et al., 2006.
Development of Organosoluble Polyimides
The research into the synthesis and characterization of new organosoluble polyimides based on flexible diamine, including structures related to hydroxyimino derivatives, opens up applications in materials science. Liaw et al. (2001) highlighted the production of polyimides with excellent solubility and thermal stability, demonstrating the utility of hydroxyimino-related structures in the development of high-performance polymers Liaw et al., 2001.
Novel Cocrystal Design for Pharmaceutical Applications
The design of cocrystals involving hydroxyimino derivatives, as discussed by Rajam et al. (2018), illustrates the potential of these compounds in enhancing pharmaceutical properties. This research shows how structural modifications can influence supramolecular aggregation and conformational features, which are critical for drug design and development Rajam et al., 2018.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[7,7-dimethyl-3-(4-propan-2-ylphenyl)-6,8-dihydrocinnolin-5-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-12(2)13-5-7-14(8-6-13)16-9-15-17(21-20-16)10-19(3,4)11-18(15)22-23/h5-9,12,23H,10-11H2,1-4H3/b22-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTTWAWBIUNGER-RELWKKBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C3CC(CC(=NO)C3=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C3CC(C/C(=N\O)/C3=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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